4'-Methoxyacetophenone

Catalog No.
S516145
CAS No.
100-06-1
M.F
C9H10O2
M. Wt
150.17g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxyacetophenone

CAS Number

100-06-1

Product Name

4'-Methoxyacetophenone

IUPAC Name

1-(4-methoxyphenyl)ethanone

Molecular Formula

C9H10O2

Molecular Weight

150.17g/mol

InChI

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3

InChI Key

NTPLXRHDUXRPNE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC

Solubility

In water, 3.62X10+3 mg/L at 25 °C (est)
Soluble in ethanol, diethyl ether, acetone and chloroform
Soluble in alcohol, ether, fixed oils
Soluble in fixed oils, propylene glycol; miscible with glycerin
insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

4-acetylanisole, 4-methoxyacetophenone

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC

Antimicrobial Activity:

Some studies have explored the potential antimicrobial properties of Acetanisole. Research published in "Letters in Applied Microbiology" suggests that Acetanisole might exhibit antifungal activity against certain fungal strains, including Aspergillus niger and Candida albicans []. However, further investigation is needed to confirm its efficacy and potential mechanisms of action.

Anti-Inflammatory Properties:

Limited research suggests that Acetanisole might possess anti-inflammatory properties. A study published in "Biological and Pharmaceutical Bulletin" indicates that Acetanisole might suppress the production of inflammatory mediators in certain cell lines []. However, more extensive research is necessary to understand its potential therapeutic applications and safety profile.

Other Potential Applications:

There are a few other areas where Acetanisole has been explored in scientific research, but these investigations are preliminary and require further exploration. These include:

  • Insecticidal activity: Some studies have investigated the potential insecticidal properties of Acetanisole against specific insect pests.
  • Plant growth regulation: Limited research suggests that Acetanisole might influence plant growth and development.

4'-Methoxyacetophenone, also known as p-methoxyacetophenone or p-acetanisole, is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the aromatic ring of acetophenone at the para position. This compound appears as a white solid with an aromatic odor and is soluble in organic solvents. Its melting point ranges from 36 to 39 °C, while its boiling point is around 260 °C .

Acetanisole's primary function is not related to a specific mechanism of action in scientific research. Its main application lies in its pleasant aroma, making it a valuable fragrance and flavoring agent.

While acetanisole is generally regarded as safe for intended use in fragrances and flavors, it's important to exercise caution when handling the compound.

  • Skin irritation: Direct contact with acetanisole may cause skin irritation in some individuals.
  • Respiratory irritation: Inhalation of concentrated vapors may irritate the respiratory tract.
, including:

  • Friedel-Crafts Acylation: It can be synthesized through the Friedel-Crafts acylation of anisole using acetyl chloride, leading to the formation of new carbon-carbon bonds.
  • Transfer Hydrogenation: This compound serves as a substrate in transfer hydrogenation reactions, which are essential for synthesizing various organic compounds.
  • Directed Arylations: It is also involved in directed arylation reactions, where it acts as a coupling partner to form more complex aromatic compounds .

Research indicates that 4'-methoxyacetophenone exhibits several biological activities. It has been noted for its potential antimicrobial properties, making it a candidate for further exploration in pharmacological applications. Additionally, its derivatives may possess anti-inflammatory and analgesic effects, although more extensive studies are required to fully elucidate these properties .

The synthesis of 4'-methoxyacetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation:
    • React anisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
    • This method yields high purity and good yields of the product.
  • Methoxylation of Acetophenone:
    • Acetophenone can be treated with methanol and an acid catalyst to introduce the methoxy group at the para position.
  • Oxidative Coupling:
    • The compound can also be synthesized via oxidative coupling methods involving phenolic substrates .

4'-Methoxyacetophenone finds applications across various fields:

  • Fragrance Industry: Its sweet and aromatic scent makes it valuable in perfumes and flavoring agents.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Research: It is utilized as a standard substrate in organic synthesis and chemical research due to its reactivity and stability .

Studies have explored the interactions of 4'-methoxyacetophenone with various biological systems. For instance, its interaction with enzymes involved in metabolic pathways has been investigated to understand its potential therapeutic effects. Additionally, research into its binding affinity with specific receptors may provide insights into its biological mechanisms .

Several compounds share structural similarities with 4'-methoxyacetophenone, including:

Compound NameMolecular FormulaUnique Features
AcetanisoleC₉H₁₀O₂Contains an acetyl group; used as a flavoring agent.
4-AcetylanisoleC₉H₁₀O₂Similar structure; often used interchangeably.
p-Methoxyphenyl methyl ketoneC₉H₁₀O₂Different substituent pattern; used in organic synthesis.
4-Methoxyphenyl methyl ketoneC₉H₁₀O₂Similar reactivity; used in synthetic chemistry.

Uniqueness

What sets 4'-methoxyacetophenone apart is its specific para-methoxy substitution on the acetophenone framework, which influences its chemical reactivity and biological activity differently compared to its analogs. This unique positioning allows for distinct interactions in synthetic pathways and biological systems .

Physical Description

Solid
colourless to pale yellow fused solid with a floral, powdery, vanillic, balsamic odou

Color/Form

Crystalline solid
Colorless to pale-yellow fused solid
Yellowish-white crystals

XLogP3

1.7

Boiling Point

258.0 °C
254 °C

Flash Point

138 °C (280 °F) - open cup

Density

1.0818 g/cu cm at 41 °C

LogP

1.74 (LogP)
1.74
log Kow = 1.74

Odor

Pleasant odor
Hawthorn odor
Similar to that of p-methylacetopheneone, suggestive of hawthorn and floral note of heliotrope

Appearance

Solid

Melting Point

38.5 °C
Mp 38-39 °
38.2 °C
38-39°C

UNII

0IRH2BR587

GHS Hazard Statements

Aggregated GHS information provided by 1744 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 4-Acetylanisole is a colorless to pale yellow crystalline solid. It has a floral odor similar to hawthorn blossoms and a bitter, unpleasant taste. 4-Acetylanisole is very soluble in water. 4-Acetylanisole is found naturally in cranberries, tomatoes and anise. It has also been detected in smoke from burning pine or oak. USE: 4-Acetylanisole is used as a flavoring in vanilla, nut, tobacco and butter flavors and in perfumery. EXPOSURE: Workers that use 4-acetylanisole may breathe in mists or have direct skin contact. The general population may be exposed by consumption of some foods, smoking cigarettes, breathing in wood smoke, and breathing in and dermal contact with perfumes containing this chemical. If 4-acetylanisole is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It is not expected to build up in fish. RISK: Data on the potential for 4-acetylanisole to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of 4-acetylanisole are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 4-acetylanisole to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 4-acetylanisole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.01 mmHg
6.44X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

100-06-1

Wikipedia

4-acetylanisole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

From anisole and acetyl chloride in the presence of aluminum chloride and carbon disulfide; from anisole and acetic acid in the presence of boron trifluoride.
It is prepared by Friedel-Crafts acetylation of anisole.

General Manufacturing Information

Ethanone, 1-(4-methoxyphenyl)-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Storage class (TRGS /technical rules for hazardous substances/ 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Barluenga et al. A metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Nature Chemistry, doi: 10.1038/nchem.328, published online 16 August 2009. http://www.nature.com/naturechemistry

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